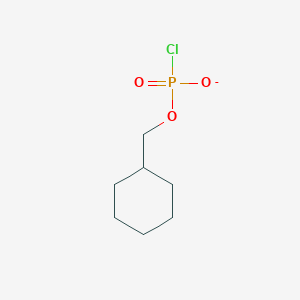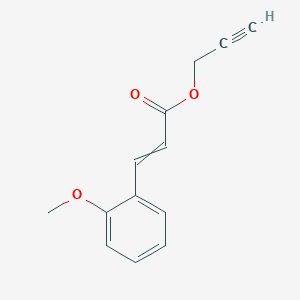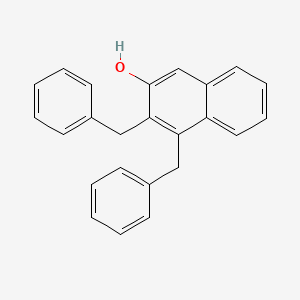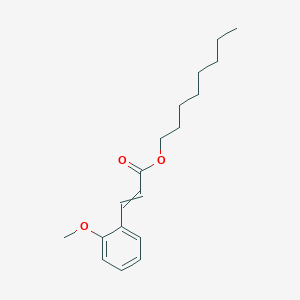
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate is a chemical compound that features a phosphonate group bonded to a 3-methylbut-2-en-1-yl group and two trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate typically involves the reaction of 3-methylbut-2-en-1-yl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as alcohols or amines for substitution reactions. The reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids from oxidation and various substituted phosphonates from nucleophilic substitution .
Scientific Research Applications
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes that recognize phosphonate groups. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with its targets. The 3-methylbut-2-en-1-yl group facilitates attachment to hydrophobic regions of proteins or membranes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-1-ol, trimethylsilyl ether: Similar in structure but lacks the phosphonate group.
Bis(trimethylsilyl) phosphite: Contains two trimethylsilyl groups but has a phosphite instead of a phosphonate group.
Uniqueness
Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate is unique due to the presence of both trimethylsilyl and phosphonate groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable reagent in various synthetic and research applications .
Properties
CAS No. |
112131-59-6 |
|---|---|
Molecular Formula |
C11H27O3PSi2 |
Molecular Weight |
294.47 g/mol |
IUPAC Name |
trimethyl-[3-methylbut-2-enyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H27O3PSi2/c1-11(2)9-10-15(12,13-16(3,4)5)14-17(6,7)8/h9H,10H2,1-8H3 |
InChI Key |
VZLIEZTVGYEQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)

